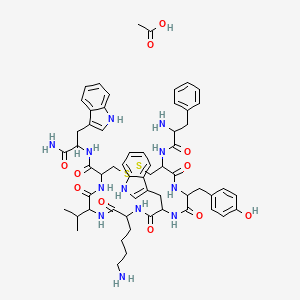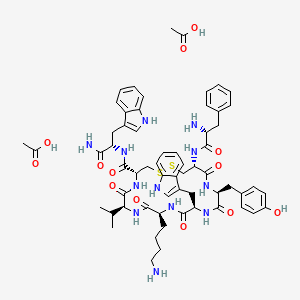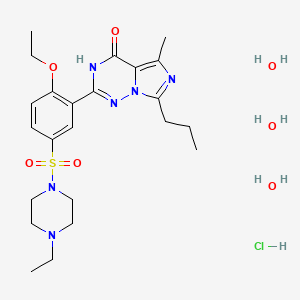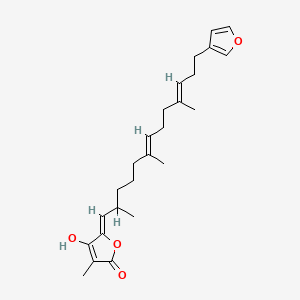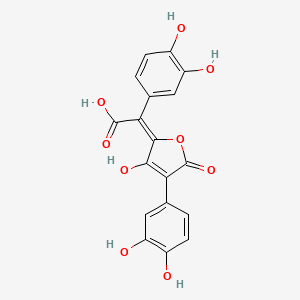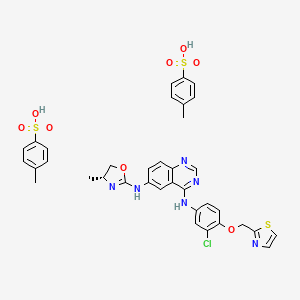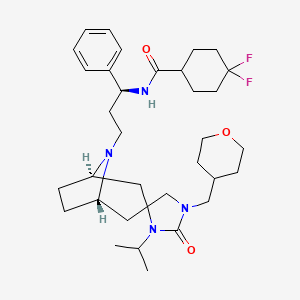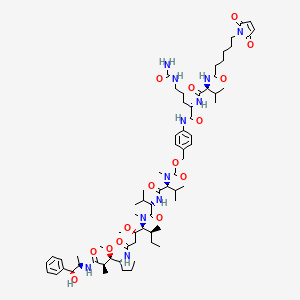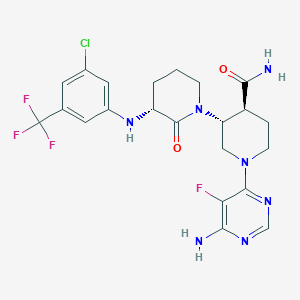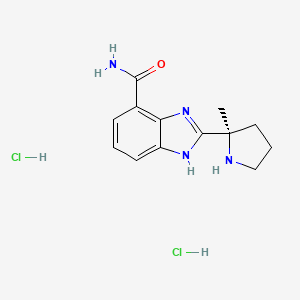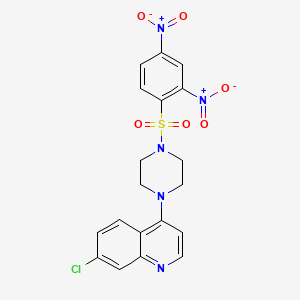
VR23
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
VR23 通过抑制胰蛋白酶样、糜蛋白酶样和胱天蛋白酶样蛋白酶体的活性来发挥作用 . This compound 的主要分子靶点是 20S 蛋白酶体催化亚基的 β2 亚基 . 通过抑制蛋白酶体活性,this compound 导致泛素化的细胞周期蛋白 E 积累,从而导致癌细胞中心体异常扩增和凋亡 . 这种对癌细胞的选择性作用使 this compound 成为一种很有前景的癌症治疗候选药物。
生化分析
Biochemical Properties
7-Chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline interacts with proteasomes, which are responsible for the cleavage of peptides in an ATP/ubiquitin-dependent manner . The nature of these interactions involves the inhibition of the proteasome’s catalytic activity .
Cellular Effects
The compound selectively induces apoptosis in cancer cells via cyclin E–mediated centrosome amplification . It has little effect on noncancerous cells
Molecular Mechanism
The molecular mechanism of 7-Chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline involves the inhibition of the 20S proteasome catalytic subunit . This leads to the disruption of protein degradation, which can result in the accumulation of unwanted or damaged proteins and induce apoptosis .
准备方法
VR23 的合成涉及一种混合方法,该方法结合了 4-哌嗪基喹啉支架和磺酰基药效基团 . 详细的合成路线包括以下步骤:
喹啉支架的形成: 这涉及在特定条件下使 7-氯喹啉与哌嗪反应,形成 7-氯-4-哌嗪基喹啉。
磺酰基的引入: 然后使 7-氯-4-哌嗪基喹啉与 2,4-二硝基苯磺酰氯反应,引入磺酰基,形成 this compound.
化学反应分析
VR23 经历多种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致形成各种氧化产物。
还原: this compound 中的硝基可以在适当条件下还原为胺。
这些反应中常用的试剂包括高锰酸钾等氧化剂,钯催化剂下的氢气等还原剂,以及甲醇钠等亲核试剂。 这些反应形成的主要产物取决于所使用的特定条件和试剂 .
科学研究应用
VR23 具有广泛的科学研究应用,包括:
癌症研究: this compound 因其强大的蛋白酶体抑制活性而主要用于癌症研究。
属性
IUPAC Name |
7-chloro-4-[4-(2,4-dinitrophenyl)sulfonylpiperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O6S/c20-13-1-3-15-16(11-13)21-6-5-17(15)22-7-9-23(10-8-22)32(30,31)19-4-2-14(24(26)27)12-18(19)25(28)29/h1-6,11-12H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQVZPPIHADUOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

